molecular formula C14H8BrF3N4O3 B13001792 4-(4-Bromobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

4-(4-Bromobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B13001792
M. Wt: 417.14 g/mol
InChI Key: YVDSUXNTIHIMDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a bromobenzyl group, a trifluoromethyl group, and a carboxylic acid moiety. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.

Preparation Methods

The synthesis of 4-(4-Bromobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial production methods may involve scaling up the microwave-mediated synthesis or employing other efficient synthetic routes that ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-(4-Bromobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Condensation Reactions: The carboxylic acid moiety can react with amines to form amides or with alcohols to form esters.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different derivatives.

Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Bromobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Bromobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The compound may also interact with other proteins and receptors, modulating various biological pathways and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 4-(4-Bromobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid include other triazolopyrimidines and pyrazolopyrimidines . These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Similar Compounds

These compounds are also studied for their potential therapeutic applications and serve as valuable tools in medicinal chemistry research.

Properties

Molecular Formula

C14H8BrF3N4O3

Molecular Weight

417.14 g/mol

IUPAC Name

4-[(4-bromophenyl)methyl]-7-oxo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C14H8BrF3N4O3/c15-8-3-1-7(2-4-8)5-21-6-9(11(24)25)10(23)22-13(21)19-12(20-22)14(16,17)18/h1-4,6H,5H2,(H,24,25)

InChI Key

YVDSUXNTIHIMDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=O)N3C2=NC(=N3)C(F)(F)F)C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.